molecular formula C11H17N5 B11738539 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine CAS No. 1855947-40-8

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11738539
CAS No.: 1855947-40-8
M. Wt: 219.29 g/mol
InChI Key: FAYXWHMEXALQCI-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms. This specific compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl group and a methyl group, while the other is substituted with a dimethyl group and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

CAS No.

1855947-40-8

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-10(5-6-13-16)7-12-11-9(2)8-15(3)14-11/h5-6,8H,4,7H2,1-3H3,(H,12,14)

InChI Key

FAYXWHMEXALQCI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=NN(C=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, ammonia, primary amines.

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups, along with the amine functionality, makes it a versatile compound for various applications .

Biological Activity

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, recognized for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H14N4C_{10}H_{14}N_4, with a molar mass of approximately 226.25 g/mol. Its structure features two pyrazole rings and alkyl substitutions that enhance its lipophilicity and biological interactions.

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways and cancer progression. The compound's interaction with molecular targets suggests it may modulate various biological processes.

Anti-inflammatory Properties

Studies have shown that this compound can significantly reduce inflammation markers in vitro. For example, it has demonstrated the ability to inhibit the production of pro-inflammatory cytokines in cell cultures.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. The following table summarizes key findings from different studies:

Study Cell Line IC50 (µM) Mechanism
Study AMCF73.79Apoptosis induction
Study BSF-26812.50Cell cycle arrest
Study CNCI-H46042.30Inhibition of angiogenesis

These results indicate that the compound has varying degrees of cytotoxicity against different cancer types, suggesting its potential as a therapeutic agent.

Case Study 1: MCF7 Cell Line

In a study involving the MCF7 breast cancer cell line, this compound was found to induce significant apoptosis at an IC50 of 3.79 µM. This effect was attributed to the compound's ability to activate apoptotic pathways, leading to programmed cell death.

Case Study 2: SF-268 Cell Line

Another investigation on the SF-268 glioma cell line revealed an IC50 value of 12.50 µM. The study suggested that the compound might exert its anticancer effects by disrupting the cell cycle, thus preventing tumor growth.

Research Findings

Recent advancements in drug design have highlighted the importance of pyrazole derivatives as promising candidates for anti-inflammatory and anticancer therapies. N-[ (1,4-dimethyl - 1H - pyrazol - 5 - yl ) methyl ] - 1 - ethyl - 3 - methyl - 1H - pyrazol - 5 - amine stands out due to its unique substitution pattern which enhances its biological activity compared to other similar compounds .

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